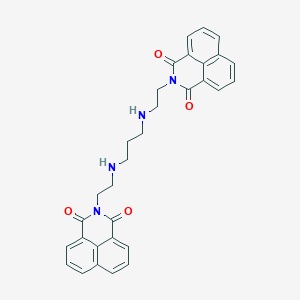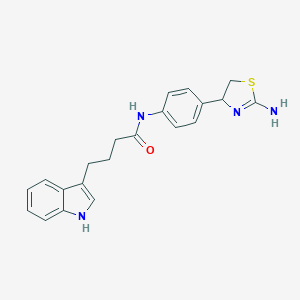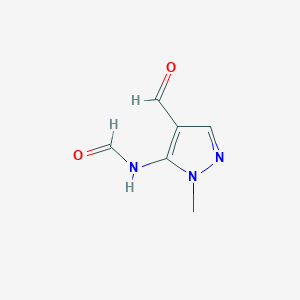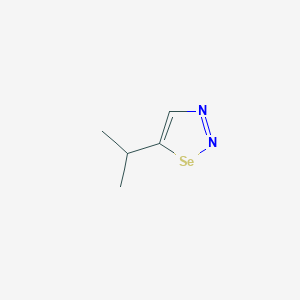![molecular formula C9H10N2O B063997 (8-甲基咪唑并[1,2-a]吡啶-3-基)甲醇 CAS No. 178488-40-9](/img/structure/B63997.png)
(8-甲基咪唑并[1,2-a]吡啶-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol: is a heterocyclic compound with the molecular formula C9H10N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused ring system consisting of an imidazole ring and a pyridine ring, with a methyl group at the 8-position and a hydroxymethyl group at the 3-position.
科学研究应用
Chemistry: (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities.
Biology and Medicine: This compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. It serves as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it valuable for the development of novel materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it an efficient and environmentally friendly approach .
Industrial Production Methods: While specific industrial production methods for (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of microwave irradiation can be scaled up for industrial applications, providing a rapid and efficient production process.
化学反应分析
Types of Reactions:
Oxidation: (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, such as amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of (8-Methylimidazo[1,2-a]pyridin-3-yl)carboxylic acid.
Reduction: Formation of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
作用机制
The mechanism of action of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s imidazo[1,2-a]pyridine core allows it to bind to specific active sites, modulating the activity of target proteins and pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
相似化合物的比较
- (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
- 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
- (7-Methylimidazo[1,2-a]pyridin-3-yl)methanone
Uniqueness: (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the 3-position and the methyl group at the 8-position differentiates it from other imidazo[1,2-a]pyridine derivatives, influencing its reactivity and interaction with biological targets.
属性
IUPAC Name |
(8-methylimidazo[1,2-a]pyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-3-2-4-11-8(6-12)5-10-9(7)11/h2-5,12H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSIMWBQHYAZGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444621 |
Source


|
| Record name | (8-methylimidazo[1,2-a]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178488-40-9 |
Source


|
| Record name | (8-methylimidazo[1,2-a]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B63918.png)
![2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B63920.png)



![Tert-butyl [2-[(2-methylpropan-2-yl)oxycarbonyloxy]-4-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-5-trimethylstannylphenyl] carbonate](/img/structure/B63929.png)
![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)




![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)
